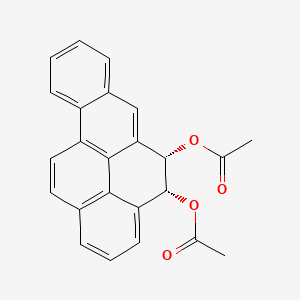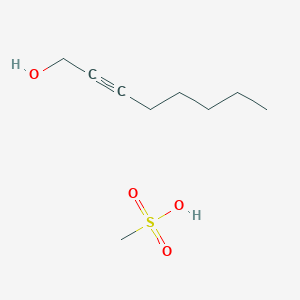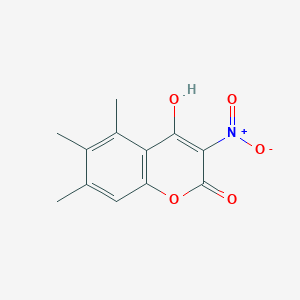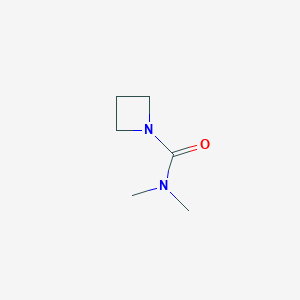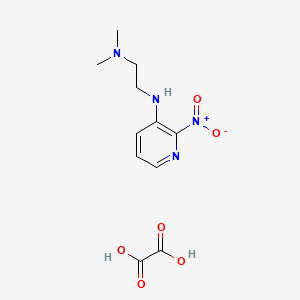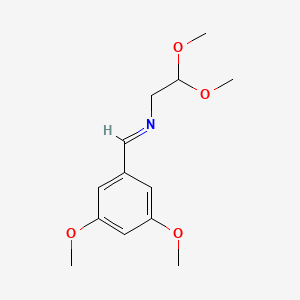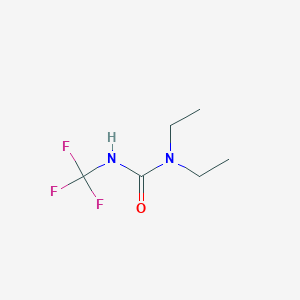
N,N-Diethyl-N'-(trifluoromethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diethyl-N’-(trifluoromethyl)urea is an organic compound characterized by the presence of diethyl and trifluoromethyl groups attached to a urea backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N’-(trifluoromethyl)urea typically involves the nucleophilic addition of diethylamine to trifluoromethyl isocyanate. This reaction is carried out under controlled conditions to ensure high yield and purity. The reaction can be represented as follows:
CF3NCO+Et2NH→CF3NCON(Et)2
Industrial Production Methods
Industrial production of N,N-Diethyl-N’-(trifluoromethyl)urea may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Diethyl-N’-(trifluoromethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
N,N-Diethyl-N’-(trifluoromethyl)urea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique properties make it useful in biochemical studies and as a potential drug candidate.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an enzyme inhibitor.
Industry: It is employed in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of N,N-Diethyl-N’-(trifluoromethyl)urea involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethylurea: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
N,N-Dimethyl-N’-(trifluoromethyl)urea: Similar structure but with methyl groups instead of ethyl groups, leading to variations in physical and chemical properties.
Uniqueness
N,N-Diethyl-N’-(trifluoromethyl)urea is unique due to the presence of both diethyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances the compound’s stability and reactivity, making it valuable in various research and industrial contexts.
Eigenschaften
CAS-Nummer |
56969-93-8 |
|---|---|
Molekularformel |
C6H11F3N2O |
Molekulargewicht |
184.16 g/mol |
IUPAC-Name |
1,1-diethyl-3-(trifluoromethyl)urea |
InChI |
InChI=1S/C6H11F3N2O/c1-3-11(4-2)5(12)10-6(7,8)9/h3-4H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
UUIXGKVSOAKVQY-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C(=O)NC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



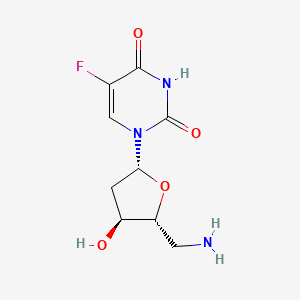
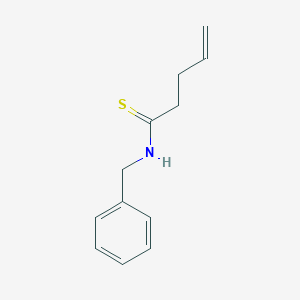
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)



